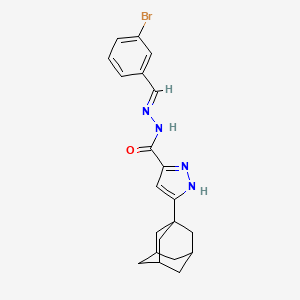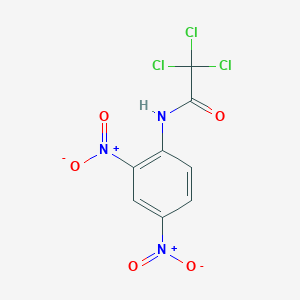![molecular formula C14H17N3O2 B11686158 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid ist eine chemische Verbindung, die zur Klasse der Hydrazide gehört. Sie enthält eine Indol-Einheit, eine bicyclische Struktur, die aus einem sechsgliedrigen Benzolring besteht, der mit einem fünfgliedrigen, stickstoffhaltigen Pyrrolring verschmolzen ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid erfolgt typischerweise durch Kondensation eines Indol-2,3-dion-Derivats mit einem Hexanhydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Hydrazonbindung zwischen den Indol- und den Hydrazid-Einheiten zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Außerdem würden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HEXANEHYDRAZIDE typically involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with hexanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazonbindung in ein Hydrazin-Derivat umwandeln.
Substitution: Der Indolring kann an elektrophilen Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung oder Nitrierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Lewis-Säuren (z. B. Aluminiumchlorid) und spezifische Bedingungen wie erhöhte Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen Oxo-Gruppen.
Reduktion: Hydrazin-Derivate mit reduzierten Hydrazonbindungen.
Substitution: Substituierte Indol-Derivate mit Halogen- oder Nitrogruppen.
Wissenschaftliche Forschungsanwendungen
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzielles Therapeutikum untersucht, da es mit biologischen Zielstrukturen interagieren kann.
Industrie: Für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Farbstoffe oder Polymere.
Wirkmechanismus
Der Wirkungsmechanismus von N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Indol-Einheit kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen. Darüber hinaus kann die Hydrazonbindung hydrolysiert werden, wodurch aktive Fragmente freigesetzt werden, die biologische Wirkungen ausüben. Die Verbindung kann auch an Redoxreaktionen teilnehmen und zelluläre Pfade und Signalwege beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]nicotinsäurehydrazid
- N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]-3-(4-propoxyphenyl)-1H-pyrazol-5-carbonsäurehydrazid
Einzigartigkeit
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-yliden]hexanhydrazid ist aufgrund seiner spezifischen Hydrazonbindung und dem Vorhandensein einer Hexankette einzigartig. Dieses Strukturmerkmal kann im Vergleich zu anderen ähnlichen Verbindungen zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten führen.
Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]hexanamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-9-12(18)16-17-13-10-7-5-6-8-11(10)15-14(13)19/h5-8,15,19H,2-4,9H2,1H3 |
InChI-Schlüssel |
TYTFPDWNPFKIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686088.png)
![Propyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11686095.png)

![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)

![N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11686136.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686141.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686161.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)


